molecular formula C17H17FN2O3S B4523873 1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid

1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid

Cat. No.: B4523873
M. Wt: 348.4 g/mol
InChI Key: RQJZFLCCLNQGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.09439174 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at different positions on the thiazole ring can alter its orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in different solvents can affect its bioavailability and distribution in the body . .

Properties

IUPAC Name

1-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-13-3-1-11(2-4-13)16-19-14(10-24-16)9-15(21)20-7-5-12(6-8-20)17(22)23/h1-4,10,12H,5-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJZFLCCLNQGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid
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1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid
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1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid
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1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid
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1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid
Reactant of Route 6
1-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.